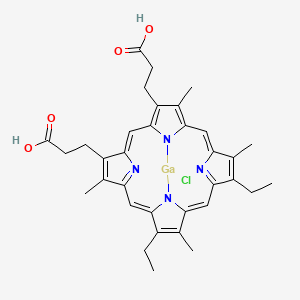
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 11th carbon position. This compound is known for its unique structure, which includes multiple conjugated double bonds and a hydroxyl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid typically involves the use of starting materials such as eicosapentaenoic acid. The hydroxylation at the 11th position can be achieved through various methods, including enzymatic hydroxylation or chemical hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 11-ketoicosa-5,8,12,14,17-pentaenoic acid.
Reduction: Formation of fully saturated icosanoic acid.
Substitution: Formation of 11-chloroicosa-5,8,12,14,17-pentaenoic acid.
Wissenschaftliche Forschungsanwendungen
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and coatings.
Wirkmechanismus
The mechanism of action of (5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as cyclooxygenases and lipoxygenases, influencing the production of eicosanoids.
Pathways Involved: It plays a role in the inflammatory response by modulating the production of pro-inflammatory and anti-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid: Another hydroxylated polyunsaturated fatty acid with similar properties.
(5Z,8Z,11Z,14Z)-eicosatetraenoic acid: A polyunsaturated fatty acid without the hydroxyl group.
Uniqueness
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3+,9-6+,10-7+,14-11+,16-13+ |
InChI-Schlüssel |
IDEHSDHMEMMYIR-KDJKBCAASA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C=C/C(C/C=C/C/C=C/CCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)





![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)


![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
